molecular formula C7H6ClN3O2S2 B13196155 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13196155
M. Wt: 263.7 g/mol
InChI Key: BDERBUJFCIRVDU-UHFFFAOYSA-N
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Description

4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a specialized heterocyclic building block designed for advanced medicinal chemistry and drug discovery applications. This multifunctional compound integrates a 1,2,4-triazole core, a thiophene moiety, and a highly reactive sulfonyl chloride group, making it a versatile precursor for the development of novel bioactive molecules. The 1,2,4-triazole scaffold is a privileged structure in pharmaceutical research, well-documented for its wide spectrum of chemotherapeutic activities, including pronounced antifungal, antibacterial, and anticancer properties . Hybrid compounds containing both triazole and thiophene rings have demonstrated significant potential as anti-proliferative agents in research settings, showing activity against various cancer cell lines . The reactive sulfonyl chloride group provides a key handle for facile structural diversification, allowing researchers to synthesize sulfonamide, sulfonate, or sulfonate ester derivatives. These derivatives are valuable for creating compound libraries aimed at modulating key cancer-related targets or exploring new mechanisms of action against resistant pathogens . This reagent is intended solely for use in scientific research to develop new therapeutic candidates and probe biological mechanisms. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6ClN3O2S2

Molecular Weight

263.7 g/mol

IUPAC Name

4-methyl-5-thiophen-3-yl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C7H6ClN3O2S2/c1-11-6(5-2-3-14-4-5)9-10-7(11)15(8,12)13/h2-4H,1H3

InChI Key

BDERBUJFCIRVDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)Cl)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the triazole ring. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid or other sulfonylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring

Scientific Research Applications

4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is used to study the biological activities of triazole and thiophene derivatives, including their interactions with enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It can modulate the activity of receptors by binding to their ligand-binding sites, affecting signal transduction pathways.

    Pathways Involved: The compound may affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Triazole derivatives exhibit diverse properties depending on substituents. Key analogs and their characteristics include:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride Thiophen-3-yl, sulfonyl Cl Not reported Not reported Sulfonyl chloride
2-(4-(4-Methyl-5-(2-(4-cyanophenyl)...)-4H-1,2,4-triazol-3yl)-phenyl)-... (5b) 4-Cyanophenyl, thioether 239–240 83 Cyano, thioether
2-(4-(4-Methyl-5-(2-(4-fluorophenyl)...)-4H-1,2,4-triazol-3yl)-phenyl)-... (5c) 4-Fluorophenyl, thioether 255–256 77 Fluoro, thioether
2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (1.13) Octylthio Not reported Not reported Thioether, pyrimidine
  • Key Observations: Sulfonyl chloride vs. thioether: The sulfonyl chloride group increases electrophilicity compared to thioether analogs, enabling nucleophilic substitution reactions. Thioether-containing compounds (e.g., 5b–5h) are more lipophilic, affecting solubility and membrane permeability . Melting Points: Electron-withdrawing substituents (e.g., cyano in 5b) reduce melting points compared to halogens (e.g., fluoro in 5c, 255–256°C).

Bioactivity

  • Antifungal/Antibiotic Activity : Thiophene- and triazole-containing analogs (e.g., ) show moderate antifungal and antibiotic activities. The sulfonyl chloride group may enhance target binding via covalent interactions .
  • Sulfonyl chloride derivatives remain untested in this context .

Toxicity

  • Acute Toxicity (LC₅₀) :
    • Octylthio Derivative (1.13) : LC₅₀ = 49.66 mg/L (low toxicity due to metabolic stability and membrane penetration).
    • Methylthio Derivative (1.6) : LC₅₀ = 8.29 mg/L (high toxicity, possibly due to reactive methylthio group) .

Biological Activity

4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic compound belonging to the class of 1,2,4-triazoles. It features a sulfonyl chloride functional group that enhances its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's unique structure, which includes a thiophene ring, suggests potential biological activities including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H6ClN3O2SC_7H_6ClN_3O_2S with a molecular weight of 263.7 g/mol. The presence of the sulfonyl chloride group contributes to its electrophilic nature, enabling interactions with various biological macromolecules.

PropertyValue
Molecular FormulaC₇H₆ClN₃O₂S
Molecular Weight263.7 g/mol
CAS Number1566445-32-6

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves interference with microbial enzyme systems or cell wall synthesis.

In a comparative study on triazole derivatives, compounds were assessed for their Minimum Inhibitory Concentration (MIC) against E. coli and Candida albicans. The findings suggested that certain derivatives exhibited broad-spectrum activity, indicating potential therapeutic applications in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of triazole derivatives has garnered significant attention in recent years. For example, studies have shown that similar compounds can inhibit NF-κB signaling pathways, which are crucial in cancer cell proliferation and survival. In vitro assays revealed that certain triazole derivatives exhibited growth inhibition (GI50) values in the nanomolar range against various cancer cell lines .

Table 1 summarizes the anticancer activity of selected triazole derivatives:

CompoundCancer Cell LineGI50 (µM)
Compound AMDA-MB-4360.56
Compound BHCT1161.9
Compound CA5492.5

The lead compound from these studies demonstrated remarkable potency compared to standard treatments like Olaparib, indicating its potential as a candidate for further development as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biological macromolecules due to the electrophilic nature of its sulfonyl chloride group. This reactivity allows it to interact with proteins and nucleic acids, potentially leading to modulation of various biological pathways involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of several triazole derivatives against clinical isolates. Compounds were found to be effective against resistant strains with MIC values comparable to existing antibiotics .
  • Anticancer Activity : Another research effort focused on the synthesis and evaluation of triazole-based inhibitors targeting NF-κB in cancer cells. The results indicated strong inhibition of cell growth in multiple cancer types, supporting the hypothesis that these compounds could serve as novel therapeutic agents .

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